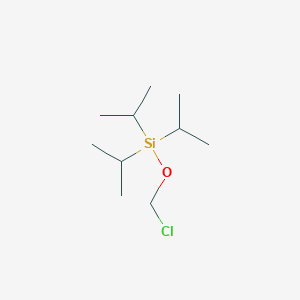

(Triisopropylsiloxy)methyl chloride

Description

Properties

IUPAC Name |

chloromethoxy-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23ClOSi/c1-8(2)13(9(3)4,10(5)6)12-7-11/h8-10H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZFQLUYDBIQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23ClOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585022 | |

| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

217300-17-9 | |

| Record name | (Chloromethoxy)tri(propan-2-yl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (Triisopropylsiloxy)methyl Chloride (TOMCl) for Advanced Organic Synthesis

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. Among the diverse arsenal of protecting groups for hydroxyl moieties, silyl ethers stand out for their versatility and tunable stability. This guide provides a comprehensive technical overview of (Triisopropylsiloxy)methyl chloride (TOMCl), a specialized reagent for the introduction of the triisopropylsilyloxymethyl (TOM) protecting group. We will delve into its physicochemical properties, synthesis, and strategic applications, with a focus on providing actionable protocols and mechanistic insights.

Introduction to this compound and the TOM Protecting Group

This compound, also known as (chloromethoxy)triisopropylsilane or TOMCl, is an organosilicon compound primarily utilized for the protection of alcohols.[1] The resulting TOM ether provides a robust shield for the hydroxyl group under a variety of reaction conditions. While structurally related to the widely used triisopropylsilyl (TIPS) group, the introduction of a chloromethyl ether linkage in TOMCl imparts unique characteristics that are particularly advantageous in specific synthetic contexts, most notably in ribonucleoside chemistry for RNA synthesis.[2]

The TOM group is recognized for its high stability, which prevents its premature cleavage or migration during complex synthetic sequences.[2] This stability, coupled with reliable and often orthogonal deprotection methods, makes TOMCl a valuable tool for chemists navigating the challenges of synthesizing complex molecules.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory. The key properties of TOMCl are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₂₃ClOSi | [1] |

| Molecular Weight | 222.83 g/mol | [1] |

| Appearance | Liquid | [1] |

| Density | 0.96 g/mL at 20 °C | [1] |

| CAS Number | 217300-17-9 | [1] |

| Synonyms | (Chloromethoxy)triisopropylsilane, TOMCl | [1] |

Synthesis of this compound

The preparation of TOMCl is a critical first step for its application in synthesis. While not as commonly performed in a standard laboratory setting as the use of commercially available material, understanding its synthesis provides valuable insight into its chemistry. A general approach involves the reaction of a suitable triisopropylsilane derivative with a source of chloromethyl ether.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is an adapted protocol based on the synthesis of similar chloromethyl ethers. Appropriate safety precautions must be taken, and the reaction should be performed in a well-ventilated fume hood.

Materials:

-

Triisopropylsilanol

-

Paraformaldehyde

-

Anhydrous Hydrogen Chloride (gas or solution in a compatible solvent)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a stirred, cooled (0 °C) solution of triisopropylsilanol in anhydrous dichloromethane, add paraformaldehyde.

-

Bubble anhydrous hydrogen chloride gas through the solution for a period of time, monitoring the reaction by TLC or GC until the starting material is consumed.

-

Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield this compound.

Application of TOMCl: Protection of Alcohols

The primary function of TOMCl is the protection of hydroxyl groups. The reaction proceeds via a nucleophilic substitution, where the alcohol attacks the electrophilic chloromethyl carbon of TOMCl, typically in the presence of a non-nucleophilic base to quench the generated HCl.

Mechanism of TOM Protection

The protection of an alcohol with TOMCl is a straightforward Sₙ2 reaction. The alcohol, activated by a base, acts as a nucleophile, attacking the methylene chloride of TOMCl to form the TOM ether and a chloride salt of the base.

Sources

An In-Depth Technical Guide to (Triisopropylsiloxy)methyl Chloride (TIPSCM/TOMCl) for Advanced Organic Synthesis

This guide provides an in-depth exploration of (Triisopropylsiloxy)methyl chloride (TIPSCM), also known by its synonym (Chloromethoxy)triisopropylsilane and the abbreviation TOMCl. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, and strategic applications of TIPSCM as a robust protecting group for hydroxyl functionalities.

Introduction: The Strategic Importance of the TIPSOM Protecting Group

In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups are paramount to achieving desired chemical transformations with high selectivity and yield.[1] The hydroxyl group, a ubiquitous and highly reactive functionality, often necessitates temporary masking to prevent undesired side reactions.[2] Among the diverse arsenal of protecting groups, silyl ethers have emerged as a cornerstone due to their ease of introduction, tunable stability, and mild removal conditions.[3][4]

This compound (TIPSCM) is the reagent used to introduce the (Triisopropylsiloxy)methyl (TIPSOM or TOM) protecting group. This acetal-type silyl ether offers a unique stability profile, particularly valuable in complex synthetic endeavors such as oligonucleotide synthesis, where it has proven to be a reliable choice for the protection of the 2'-hydroxyl group of ribonucleosides.[5][6][7] The steric bulk of the triisopropylsilyl moiety confers significant stability, while the acetal linkage provides distinct cleavage conditions compared to traditional trialkylsilyl ethers.[8]

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of TIPSCM is essential for its safe and effective use in the laboratory.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₂₃ClOSi | [9] |

| Molecular Weight | 222.83 g/mol | [9] |

| CAS Number | 217300-17-9 | [9] |

| Appearance | Colorless liquid | [9] |

| Density | 0.96 g/mL at 20 °C | [9] |

| Synonyms | (Chloromethoxy)triisopropylsilane, TOMCl | [9] |

| SMILES String | CC(C)(C(C)C)C(C)C | [9] |

| InChI Key | SYZFQLUYDBIQCR-UHFFFAOYSA-N | [9] |

Synthesis of this compound (TIPSCM)

The synthesis of TIPSCM is a critical first step for its application. A reliable protocol has been described in the context of ribonucleoside chemistry.[5][6]

Reaction Scheme:

Caption: General reaction for the synthesis of TIPSCM.

Detailed Experimental Protocol for the Synthesis of TIPSCM:

-

Materials:

-

Triisopropylsilanol

-

Paraformaldehyde

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Acetyl Chloride

-

Anhydrous Hexanes

-

-

Procedure:

-

To a solution of triisopropylsilanol and an excess of paraformaldehyde in anhydrous dichloromethane at 0 °C, acetyl chloride is added dropwise.

-

The reaction mixture is stirred at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by distillation under reduced pressure to afford this compound as a colorless oil.

-

This protocol is based on the principles outlined for the synthesis of related compounds and may require optimization.

Protection of Alcohols as TIPSOM Ethers: Mechanism and Protocols

The protection of a hydroxyl group with TIPSCM proceeds via a nucleophilic substitution reaction, where the alcohol attacks the electrophilic methylene carbon of TIPSCM.

Mechanism of Protection:

Caption: Mechanism of alcohol protection with TIPSCM.

Experimental Protocols for Alcohol Protection:

The choice of base and solvent is crucial for efficient protection. Non-nucleophilic bases such as diisopropylethylamine (DIPEA) or 2,6-lutidine are commonly employed to scavenge the HCl generated during the reaction.

Protocol 1: Protection of a Primary Alcohol

-

Substrate: Benzyl alcohol

-

Reagents:

-

This compound (1.2 equiv.)

-

Diisopropylethylamine (DIPEA) (1.5 equiv.)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

To a stirred solution of benzyl alcohol (1.0 equiv.) and DIPEA in anhydrous CH₂Cl₂ at 0 °C, add TIPSCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 2: Protection of a Secondary Alcohol

-

Substrate: Cyclohexanol

-

Reagents:

-

This compound (1.5 equiv.)

-

2,6-Lutidine (2.0 equiv.)

-

Anhydrous Acetonitrile (MeCN)

-

-

Procedure:

-

To a solution of cyclohexanol (1.0 equiv.) in anhydrous MeCN, add 2,6-lutidine followed by TIPSCM at room temperature.

-

Heat the reaction mixture to 40-50 °C and stir for 12-24 hours, monitoring by TLC.

-

After cooling to room temperature, dilute the reaction with diethyl ether and wash with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify by flash column chromatography.

-

Deprotection of TIPSOM Ethers: Reagents and Protocols

The cleavage of the TIPSOM group can be achieved under specific conditions that leave other protecting groups intact, offering a degree of orthogonality in complex syntheses.

Mechanism of Deprotection (Fluoride-Mediated):

Caption: Fluoride-mediated deprotection of a TIPSOM ether.

Experimental Protocols for Deprotection:

Protocol 1: Deprotection using Tetrabutylammonium Fluoride (TBAF)

-

Substrate: TIPSOM-protected alcohol

-

Reagents:

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 equiv.)

-

Anhydrous Tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve the TIPSOM-protected alcohol (1.0 equiv.) in anhydrous THF.

-

Add the TBAF solution dropwise at room temperature.

-

Stir the reaction for 1-3 hours, monitoring by TLC.

-

Quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the resulting alcohol by flash column chromatography.[10][11][12]

-

Protocol 2: Deprotection using Hydrogen Fluoride-Pyridine (HF·Py)

-

Caution: HF·Py is highly corrosive and toxic. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

-

Substrate: Base-sensitive TIPSOM-protected alcohol

-

Reagents:

-

Hydrogen fluoride-pyridine complex

-

Anhydrous Tetrahydrofuran (THF)

-

Pyridine

-

-

Procedure:

-

In a polypropylene or polyethylene flask, dissolve the TIPSOM-protected alcohol (1.0 equiv.) in a mixture of THF and pyridine at 0 °C.

-

Slowly add HF·pyridine to the stirred solution.

-

Stir the reaction at 0 °C to room temperature for 2-6 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

-

Extract the mixture with ethyl acetate, and wash the organic layer sequentially with saturated aqueous copper (II) sulfate (to remove pyridine) and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford the deprotected alcohol, which may require further purification.[13][14]

-

Comparative Stability and Orthogonal Strategies

The TIPSOM group exhibits a unique stability profile compared to other common silyl ethers. Its acetal nature makes it stable to many conditions that cleave traditional trialkylsilyl ethers.

Relative Stability of Common Silyl Ethers to Acidic Hydrolysis:

| Silyl Ether | Relative Rate of Hydrolysis |

| TMS | 1 |

| TES | 64 |

| TBS (TBDMS) | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

Data adapted from literature sources.[3] The stability of the silyl ether component of the TIPSOM group is comparable to that of a standard TIPS ether. However, the overall stability of the TIPSOM group is also influenced by the lability of the acetal linkage.

This differential stability allows for the implementation of orthogonal protection strategies. For instance, a more labile silyl ether like TMS or TES can be removed under mildly acidic conditions while the TIPSOM group remains intact. Conversely, the TIPSOM group can be cleaved under specific fluoride-mediated conditions that may not affect other protecting groups.

Spectroscopic Characterization

The successful protection of an alcohol with TIPSCM can be confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

-

¹H NMR: The most characteristic signal for a TIPSOM-protected alcohol is the appearance of a singlet for the O-CH₂-O protons, typically in the range of δ 5.2-5.8 ppm. The protons of the triisopropylsilyl group will appear as a multiplet around δ 1.0-1.2 ppm.

-

¹³C NMR: The methylene carbon of the O-CH₂-O linker typically resonates in the range of δ 90-100 ppm.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Corrosive. Causes skin and eye irritation. May cause respiratory irritation. Reacts with water and moisture to release HCl.

-

Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.

-

Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition due to moisture. Keep away from water, alcohols, and strong bases.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere.[15][16][17][18]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable reagent for the protection of hydroxyl groups in complex organic synthesis. The resulting TIPSOM ethers offer a robust stability profile and can be selectively cleaved, making them an important tool in orthogonal protection strategies. A thorough understanding of its synthesis, reactivity, and handling is essential for its successful application in the synthesis of high-value molecules in research and drug development.

References

-

Pitsch, S., & Weiss, P. A. (2001). Preparation of 2′‐O‐[(Triisopropylsilyl)oxy]methyl‐protected Ribonucleosides. Current Protocols in Nucleic Acid Chemistry, 7(1), 2.9.1-2.9.22. Retrieved from [Link]

-

Silyl ether - Wikipedia. (n.d.). Retrieved from [Link]

-

Khalafi-Nezhad, A., Alamdari, R. F., & Zekri, N. (2000). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Tetrahedron, 56(38), 7503–7506. Retrieved from [Link]

-

Protecting Groups For Alcohols - Master Organic Chemistry. (2015, June 17). Retrieved from [Link]

-

Benneche, T., & Undheim, K. (1983). Evidence for the formation of chloromethoxy(trimethyl)silane. Acta Chemica Scandinavica, Series B, 37, 93-96. Retrieved from [Link]

-

Berliner, M., & Belecki, K. (2007). SYNTHESIS OF ALPHA-HALO ETHERS FROM SYMMETRIC ACETALS AND in situ METHOXYMETHYLATION OF AN ALCOHOL. Organic Syntheses, 84, 102. Retrieved from [Link]

-

Deprotection of Silyl Ethers - Technical Library - Gelest. (n.d.). Retrieved from [Link]

-

Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current protocols in nucleic acid chemistry, Chapter 2, Unit 2.9. Retrieved from [Link]

-

Khalafi-Nezhad, A., Alamdari, R. F., & Zekri, N. (2000). Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. Tetrahedron, 56(38), 7503–7506. Retrieved from [Link]

-

Yoshimura, T., et al. (2007). An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. Organic Letters, 9(23), 4741–4744. Retrieved from [Link]

-

Pitsch, S., & Weiss, P. A. (2001). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current protocols in nucleic acid chemistry, Chapter 3, Unit 3.8. Retrieved from [Link]

-

Protection and Deprotection - CEM Corporation. (n.d.). Retrieved from [Link]

-

Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. (n.d.). Retrieved from [Link]

-

Deprotection of synthesized oligosaccharides. a) HF/pyridine (70 %), THF, 0 °C to rt. (n.d.). Retrieved from [Link]

-

Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - NIH. (n.d.). Retrieved from [Link]

-

Protection of OH group of alcohol. (n.d.). Retrieved from [Link]

-

Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. (n.d.). Retrieved from [Link]

-

Just a little, please - GalChimia. (2011, September 1). Retrieved from [Link]

-

Tritylation of Alcohols under Mild Conditions without Using Silver Salts - PMC - NIH. (2016, July 18). Retrieved from [Link]

-

Protection of Alcohols | OpenOChem Learn. (n.d.). Retrieved from [Link]

-

Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. (n.d.). Retrieved from [Link]

-

NMR Chemical Shifts. (n.d.). Retrieved from [Link]

-

CURRENT PROTOCOLS. (n.d.). Retrieved from [Link]

-

Hydrogen fluoride-pyridine complex as ~70% hydrogen - ResearchGate. (2013, January 27). Retrieved from [Link]

-

(A) Graph of the rate of hydrolysis of 1 catalyzed by TF-Silα against... - ResearchGate. (n.d.). Retrieved from [Link]

-

18.9 Spectroscopy of Ethers - Chemistry LibreTexts. (2023, November 16). Retrieved from [Link]

-

Alcohol Protection with TMS (Trimethylsilyl ethers) - YouTube. (2016, February 11). Retrieved from [Link]

-

1H NMR Spectrum (1D, 300 MHz, CDCl3, experimental) (HMDB0062103). (n.d.). Retrieved from [Link]

-

Pitsch, S., & Weiss, P. A. (2001). Chemical Synthesis of RNA Sequences with 2′-O-[(Triisopropylsilyl)oxy]methyl- protected Ribonucleoside Phosphoramidites. Current Protocols in Nucleic Acid Chemistry, 7(1), 3.8.1-3.8.15. Retrieved from [Link]

-

Current Protocols in Nucleic Acid Chemistry - Wiley. (n.d.). Retrieved from [Link]

-

Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the.... Organometallics, 29(9), 2176–2179. Retrieved from [Link]

- CN105646564A - Preparation method of chloromethyl trimethoxysilane - Google Patents. (n.d.).

- CN102976907A - Method for selectively removing phenol hydroxymethyl protection - Google Patents. (n.d.).

-

Current Protocols in Nucleic Acid Chemistry - ResearchGate. (2010). Retrieved from [Link]

-

Protection of Phenols as t-Butyl Ethers under Mild Conditions - ResearchGate. (2000). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]

- 3. Silyl ether - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. deepdyve.com [deepdyve.com]

- 6. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. This compound - Safety Data Sheet [chemicalbook.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to (Triisopropylsiloxy)methyl Chloride (TOM-Cl): A Superior Protecting Group for Modern Organic Synthesis

This guide provides an in-depth technical overview of (Triisopropylsiloxy)methyl chloride (TOM-Cl), CAS Number 217300-17-9, a pivotal reagent in modern synthetic chemistry. Tailored for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to explore the mechanistic subtleties, strategic advantages, and field-proven applications that establish the (Triisopropylsiloxy)methyl (TOM) group as a superior choice for hydroxyl protection, particularly in the demanding field of oligonucleotide synthesis.

Introduction: The Strategic Imperative of Protecting Groups

In the intricate landscape of multi-step organic synthesis, the ability to selectively mask the reactivity of a functional group is not merely a convenience but a strategic necessity.[1] Protecting groups act as temporary shields, rendering a functional group inert to specific reaction conditions so that transformations can be performed elsewhere in the molecule.[2] An ideal protecting group must be introduced efficiently, remain robustly stable through subsequent synthetic steps, and be removed cleanly under conditions that leave the rest of the complex molecule unscathed—a concept known as orthogonality.[2]

This compound (TOM-Cl) is the reagent used to install the TOM protecting group. While silyl ethers have long been mainstays for alcohol protection, the TOM group represents a significant evolution.[3] It has emerged as a gold-standard protective group for the 2'-hydroxyl of ribonucleosides, a critical application in the synthesis of RNA-based therapeutics like mRNA vaccines and siRNA.[4][5] Its design ingeniously overcomes the limitations of its predecessors, offering a unique combination of stability, steric accessibility, and clean, high-yield deprotection.[6][7]

Physicochemical & Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of TOM-Cl are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 217300-17-9 | [4][8][9] |

| Synonyms | (Chloromethoxy)triisopropylsilane, TOMCl | [9][10] |

| Molecular Formula | C₁₀H₂₃ClOSi | [8][10] |

| Molecular Weight | 222.83 g/mol | [8][9][10] |

| Appearance | Colorless Liquid | [10][11] |

| Density | 0.96 g/mL at 20 °C | [10][12] |

| Purity | Typically ≥95.0% (GC) | [4][10] |

Safety & Handling: this compound is a combustible liquid that should be handled in a well-ventilated fume hood.[10][13] Appropriate personal protective equipment (PPE), including safety goggles and chemical-resistant gloves, is mandatory.[10][11] Store in a cool, dry place away from moisture, as it will react with water.[11]

The TOM Protecting Group: A Mechanistic Perspective

The superior performance of the TOM group is not accidental; it is a product of rational chemical design that addresses specific challenges encountered in complex synthesis.

The Structural Advantage: Solving the Steric Puzzle

In automated RNA synthesis, the protecting group on the 2'-hydroxyl of the ribonucleoside phosphoramidite building block is critical. Traditional silyl groups presented a dilemma:

-

Small Silyl Groups (e.g., TMS - Trimethylsilyl): These are often too labile and may be cleaved prematurely during the synthetic cycle.

-

Bulky Silyl Groups (e.g., TBDMS - tert-Butyldimethylsilyl): While more robust, their steric bulk can hinder the coupling reaction, leading to lower yields and limiting the synthesis of long RNA strands.[5][7]

The TOM group masterfully resolves this conflict. The bulky triisopropylsilyl (TIPS) moiety provides excellent stability, while the flexible oxymethyl spacer (-O-CH₂-) positions this bulk away from the reaction center.[6] This design minimizes steric hindrance during the crucial phosphoramidite coupling step, enabling efficiencies comparable to less-hindered 2'-OMe monomers and facilitating the routine synthesis of very long oligonucleotides (>75-mers).[5][7]

Mechanism of Protection

The introduction of the TOM group onto an alcohol proceeds via a nucleophilic substitution reaction. The alcohol's oxygen atom attacks the electrophilic silicon atom of a related silyl chloride, displacing the chloride leaving group. This reaction is typically facilitated by a non-nucleophilic base, such as triethylamine or imidazole, which serves to neutralize the hydrochloric acid byproduct.

Caption: General mechanism for alcohol protection using TOM-Cl.

Synthesis of this compound

While commercially available, TOM-Cl can be prepared in a laboratory setting. The synthesis is described as a support protocol in the work by Pitsch and Weiss.[10] A representative procedure involves the reaction of triisopropylsilanol with a suitable chloromethylating agent like chloromethyl methyl ether or a mixture of formaldehyde and hydrogen chloride under controlled conditions.

Representative Protocol: Synthesis of TOM-Cl Disclaimer: This is a generalized protocol. Users must consult primary literature and perform appropriate risk assessments before execution.

-

Setup: A flame-dried, three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Argon).

-

Reaction: Triisopropylsilanol is dissolved in a dry, non-polar solvent (e.g., dichloromethane).

-

Addition: A chloromethylating agent is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C).

-

Reaction: The mixture is allowed to warm to room temperature and stirred until the reaction is complete, as monitored by TLC or GC analysis.

-

Workup: The reaction is quenched, and the organic layer is washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) and brine.

-

Purification: The organic phase is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum to yield pure this compound.

Core Application: Selective Protection of Ribonucleoside 2'-Hydroxyls

The premier application of TOM-Cl is the regioselective protection of the 2'-hydroxyl group in ribonucleosides, a foundational step for synthesizing phosphoramidites for RNA synthesis.[4] To achieve the required selectivity for the 2'-OH over the 3'-OH in a cis-diol system, a tin-mediated alkylation is the method of choice.[10]

Mechanism Insight: The Role of Dibutyltin Dichloride The catalyst, dibutyltin dichloride (Bu₂SnCl₂), or its oxide (Bu₂SnO), reversibly forms a five-membered stannylene acetal intermediate with the 2',3'-cis-diol of the ribonucleoside. This intermediate selectively activates the 2'-hydroxyl group, rendering it more nucleophilic and directing the subsequent alkylation by TOM-Cl to that position with high regioselectivity.

Caption: Experimental workflow for the protection of ribonucleosides.

Field-Proven Protocol: 2'-O-TOM Protection of a Ribonucleoside

-

Preparation: To a solution of a 5'-O-DMTr, base-protected ribonucleoside (1.0 equiv) in a dry aprotic solvent like 1,2-dichloroethane (DCE), add dibutyltin dichloride (0.1 equiv).

-

Activation: Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA, 2.5 equiv) to the mixture and stir under an inert atmosphere.

-

Alkylation: Add this compound (TOM-Cl, 1.5 equiv) dropwise to the solution at room temperature.

-

Monitoring: Stir the reaction for 2-4 hours. Monitor the consumption of the starting material and the formation of the 2'-O-TOM and 3'-O-TOM isomers by thin-layer chromatography (TLC) or LC-MS. The 2'-isomer is typically the major product.

-

Quenching & Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Dilute with an organic solvent (e.g., dichloromethane) and transfer to a separatory funnel. Wash the organic layer sequentially with bicarbonate solution and brine.

-

Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting residue, containing a mixture of 2'- and 3'-O-TOM isomers, is purified by silica gel column chromatography to isolate the desired 2'-O-TOM protected product.

Stability & Orthogonality

A key advantage of the TOM group is its precisely tuned stability profile, which allows for complex, multi-step synthetic sequences.

Chemical Stability Profile:

-

Base Stability: The TOM group is exceptionally stable under the basic conditions used for phosphoramidite coupling and the removal of other protecting groups (e.g., cyanoethyl groups on the phosphate backbone).[6]

-

Acyl Migration Prevention: Crucially, its acetal-like structure prevents the 2'-to-3' migration that can occur with acyl-based protecting groups under basic conditions. This ensures the integrity of the natural 3'-5' phosphodiester linkage in synthesized RNA, preventing the formation of non-biological 2'-5' linkages.[5]

-

Acid Lability: It is stable to the weakly acidic conditions (e.g., trichloroacetic acid in dichloromethane) used to remove the 5'-O-DMTr group during solid-phase synthesis but can be cleaved under stronger acidic conditions if required.[6]

Caption: Stability profile of the TOM protecting group.

Orthogonality in Practice: The TOM group is fully compatible with the widely used tert-butyldimethylsilyl (TBDMS) group.[5] This allows for the synthesis of chimeric oligonucleotides or molecules where different hydroxyls require distinct deprotection strategies. For example, one could use TOM-protected monomers for the bulk of an RNA sequence and incorporate a specialty nucleotide protected with a TBDMS group, knowing that both can be removed under similar fluoride-based conditions in the final step.

Deprotection of the TOM Group

The final, critical step in any synthesis utilizing a protecting group is its clean and efficient removal. The TOM group can be deprotected under exceptionally mild and reliable conditions.

Mechanism of Fluoride-Mediated Deprotection: The cleavage of the TOM group relies on the exceptionally high bond energy of the Silicon-Fluoride (Si-F) bond (approx. 580 kJ/mol). A fluoride source, such as tetrabutylammonium fluoride (TBAF) or triethylamine trihydrofluoride (TEA·3HF), provides fluoride ions (F⁻) that readily attack the silicon atom. This forms a hypervalent silicon intermediate, leading to the cleavage of the Si-O bond and liberating the protected alcohol.

Optimized Deprotection Protocol for Oligonucleotides (AMA) For RNA oligonucleotides, a two-step deprotection is standard. The first step removes the protecting groups from the exocyclic amines of the nucleobases and the cyanoethyl groups from the phosphate backbone. The second step removes the 2'-O-TOM groups. A solution of ammonium hydroxide/methylamine (AMA) is highly effective for the first step.[8][12]

-

Cleavage & Base Deprotection:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealable vial.

-

Add a 1:1 (v/v) solution of aqueous ammonium hydroxide (28-30%) and 40% aqueous methylamine (AMA).[11][12]

-

Seal the vial tightly and heat at 65 °C for 10-15 minutes.[6][11] This step cleaves the oligonucleotide from the support and removes the base and phosphate protecting groups.

-

Cool the vial, open carefully, and transfer the supernatant to a new tube. Evaporate the solution to dryness.

-

-

2'-O-TOM Deprotection:

-

Re-dissolve the dried oligonucleotide pellet in anhydrous DMSO.

-

Add triethylamine trihydrofluoride (TEA·3HF).

-

Incubate at 65 °C for 1.5 hours.

-

Quench the reaction and precipitate the deprotected RNA oligonucleotide for subsequent purification (e.g., by HPLC or cartridge purification).

-

Conclusion: The Senior Scientist's Perspective

This compound is more than just another silylating agent; it represents a sophisticated solution to a persistent problem in complex chemical synthesis. By providing a protecting group that is robust yet sterically unobtrusive, the TOM group has directly enabled advancements in fields where molecular complexity is paramount, most notably in the synthesis of therapeutic RNA. Its high coupling efficiencies, prevention of side reactions like acyl migration, and mild deprotection protocols make it an indispensable tool. For drug development professionals and researchers pushing the boundaries of synthetic chemistry, mastering the application of TOM-Cl is a critical step toward achieving synthetic goals with greater efficiency, reliability, and precision.

References

-

Glen Research. (n.d.). Deprotection Guide. [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. [Link]

-

Massachusetts Biotechnology Council. (2019, July 25). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. MassBio. [Link]

-

Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. [Link]

-

Glen Research. (n.d.). Technical Brief - APA: An alternative to AMA deprotection. Glen Report 27.13. [Link]

-

Glen Research. (n.d.). Glen Report 11.22: TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. [Link]

-

Fiveable. (n.d.). TMSCl Definition - Organic Chemistry Key Term. [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

-

Martinelli, M. J., et al. (1999). Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols. Organic Letters, 1(3), 447-450. [Link]

-

PubChem. (n.d.). Dibutyltin dichloride. National Center for Biotechnology Information. [Link]

-

Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. [Link]

-

Peng, W., et al. (2015). Dimethyltin Dichloride Catalyzed Regioselective Alkylation of cis-1,2-Diols at Room Temperature. The Journal of Organic Chemistry, 80(24), 11916-25. [Link]

-

University of Bath. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

-

Glen Research. (n.d.). TOM-Protected RNA Synthesis. [Link]

-

LocalPharmaGuide. (n.d.). CAS NO. 217300-17-9 | this compound. [Link]

-

ResearchGate. (n.d.). Structure of TOM-protected phosphoramidites (TOM, triisopropylsilyloxymethyl). [Link]

-

Wikipedia. (n.d.). Protecting group. [Link]

-

Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

-

OpenOChem Learn. (n.d.). Protection of Alcohols. [Link]

-

University of Windsor. (n.d.). Alcohol Protecting Groups. [Link]

-

OrgoSolver. (n.d.). Alcohol Reactions: Alcohol Protection using TMSCl. [Link]

Sources

- 1. This compound = 95.0 GC 217300-17-9 [sigmaaldrich.com]

- 2. scribd.com [scribd.com]

- 3. glenresearch.com [glenresearch.com]

- 4. CN103408576A - Synthetic method of 2-(trimethylsilyl)-ethoxymethyl chloride - Google Patents [patents.google.com]

- 5. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. researchgate.net [researchgate.net]

- 9. Dimethyltin Dichloride Catalyzed Regioselective Alkylation of cis-1,2-Diols at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

- 13. massbio.org [massbio.org]

(Triisopropylsiloxy)methyl Chloride: A Technical Guide to a Premier Protecting Group in Modern Organic Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the realm of pharmaceutical and oligonucleotide development, the judicious selection of protecting groups is paramount to achieving high yields and purity.[1][2] A protecting group transiently masks a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1] This guide provides an in-depth exploration of (Triisopropylsiloxy)methyl chloride (TOM-Cl), a sophisticated reagent for the protection of hydroxyl groups, with a primary focus on its pivotal role in ribonucleic acid (RNA) synthesis.

The Silyl Ether Protecting Groups: A Foundation of Versatility

Silyl ethers are a cornerstone for the protection of alcohols due to their ease of formation, general stability under a variety of reaction conditions, and predictable, often mild, deprotection methods.[3][4] The reactivity and stability of a silyl ether are sterically and electronically governed by the substituents on the silicon atom. Common examples include trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS), and triisopropylsilyl (TIPS) ethers.[3][5] While effective in many applications, these traditional silyl ethers can present challenges, such as undesired migration between adjacent hydroxyl groups, particularly in complex polyol-containing molecules like ribonucleosides.[6]

The (Triisopropylsiloxy)methyl (TOM) Group: An Advanced Acetal-Based Silyl Ether

This compound, also known as (Chloromethoxy)triisopropylsilane or TOM-Cl, is the reagent used to introduce the (Triisopropylsiloxy)methyl (TOM) protecting group.[7][8] Structurally, the TOM group is an acetal, which differentiates it from simple silyl ethers and imparts unique and advantageous properties.[9]

The key innovation of the TOM group lies in the oxygen spacer between the silicon atom and the methyl group attached to the protected hydroxyl. This seemingly minor structural modification has profound implications for its synthetic utility.

Physicochemical Properties of this compound

| Property | Value |

| Synonyms | (Chloromethoxy)triisopropylsilane, TOM-Cl |

| CAS Number | 217300-17-9 |

| Molecular Formula | C10H23ClOSi |

| Molecular Weight | 222.83 g/mol |

| Appearance | Liquid |

| Density | 0.96 g/mL at 20 °C |

(Data sourced from Sigma-Aldrich[8])

Core Application: 2'-Hydroxyl Protection in Solid-Phase RNA Synthesis

The chemical synthesis of RNA is a formidable challenge due to the presence of the 2'-hydroxyl group in the ribose sugar, which is absent in deoxyribose (DNA). This hydroxyl group must be protected during the automated solid-phase synthesis to prevent unwanted side reactions, such as chain cleavage and the formation of non-native 2'-5' phosphodiester linkages.[9][10]

The TOM group, introduced by this compound, has emerged as a superior alternative to the widely used TBDMS group for 2'-OH protection in RNA synthesis for several key reasons:[6][9][10]

-

Enhanced Stability and Prevention of Acyl Migration: The acetal structure of the TOM group makes it exceptionally stable under the basic and weakly acidic conditions employed during oligonucleotide synthesis.[9] Crucially, it prevents the 2' to 3' migration of the protecting group, a common issue with silyl ethers like TBDMS, which can lead to the formation of biologically inactive 2'-5' phosphodiester linkages.[6][10]

-

High Coupling Efficiency: The steric bulk of the TOM group is minimized due to the spacer between the nucleoside and the silyl group.[9][11] This reduced steric hindrance allows for rapid and efficient coupling of the phosphoramidite monomers during solid-phase synthesis, often achieving yields comparable to DNA synthesis.[9][10]

-

Facile and Reliable Deprotection: The TOM group is readily and completely removed under mild conditions at the final stage of the synthesis, leaving the delicate RNA strand intact.[9] This efficient deprotection minimizes strand degradation, which can be a concern with more robust protecting groups.[9]

Mechanistic Insights: Protection and Deprotection

The introduction of the TOM group onto a hydroxyl function, such as the 2'-OH of a ribonucleoside, is typically achieved by reacting the alcohol with this compound in the presence of a suitable base. The deprotection is readily accomplished using fluoride-based reagents.

Protection of a Hydroxyl Group using TOM-Cl

Figure 1. General scheme for the protection of an alcohol with TOM-Cl.

Deprotection of a TOM-Protected Hydroxyl Group

Figure 2. General scheme for the deprotection of a TOM ether.

Experimental Protocols

Synthesis of this compound (TOM-Cl)

A detailed protocol for the synthesis of the starting reagent, TOM-Cl, is provided in the literature.[12] The synthesis generally involves the reaction of triisopropylsilanol with paraformaldehyde and a chlorinating agent.

Protection of the 2'-Hydroxyl of a Ribonucleoside

The following is a representative protocol for the protection of a ribonucleoside's 2'-hydroxyl group using TOM-Cl.

Materials:

-

5'-O-DMT-N-acyl-ribonucleoside

-

This compound (TOM-Cl)

-

Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Stir plate and magnetic stir bar

-

Inert atmosphere apparatus (e.g., nitrogen or argon line)

Procedure:

-

Dissolve the 5'-O-DMT-N-acyl-ribonucleoside (1 equivalent) in anhydrous DCM or MeCN under an inert atmosphere.

-

Add DIPEA (2-3 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-

Slowly add TOM-Cl (1.5-2 equivalents) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the 2'-O-TOM-protected ribonucleoside.

Deprotection of the TOM Group from an Oligonucleotide

A general procedure for the deprotection of TOM-protected RNA is outlined below.[13]

Materials:

-

TOM-protected oligonucleotide on solid support

-

Ammonium hydroxide/methylamine (AMA) solution or ethanol/water/methylamine (EMAM)

-

Triethylamine trihydrofluoride (TEA·3HF)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

Procedure:

-

Cleave the oligonucleotide from the solid support and remove the base-labile protecting groups using AMA or EMAM solution.[13]

-

After evaporation of the cleavage solution, dissolve the crude oligonucleotide in DMSO.[13]

-

Add TEA to the solution, followed by TEA·3HF.[13]

-

Heat the mixture at 65°C for approximately 2.5 hours to effect the removal of the 2'-O-TOM groups.[13]

-

Quench the reaction and purify the deprotected RNA oligonucleotide by standard methods such as HPLC or gel electrophoresis.

Comparative Analysis of 2'-OH Protecting Groups

| Protecting Group | Key Advantages | Key Disadvantages |

| TOM | High coupling efficiency, prevents 2'-3' migration, fast and reliable deprotection.[9][10] | Higher cost compared to some traditional reagents. |

| TBDMS | Well-established, relatively inexpensive. | Prone to 2'-3' migration, lower coupling efficiency than TOM.[10] |

| TIPS | Sterically demanding, providing good stability.[3] | Can be difficult to remove, may lower coupling yields. |

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[14] It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Store the reagent in a tightly closed container in a dry, well-ventilated area, away from heat and sources of ignition.

Conclusion

This compound has proven to be an invaluable tool in modern organic synthesis, particularly in the demanding field of RNA synthesis. The resulting TOM protecting group offers a superior combination of stability, high coupling efficiency, and clean, rapid deprotection. These attributes directly address the key challenges associated with the 2'-hydroxyl group of ribonucleosides, enabling the synthesis of longer and higher-purity RNA molecules. For researchers and professionals in drug development and molecular biology, a thorough understanding of TOM-Cl and its application is essential for advancing the frontiers of nucleic acid chemistry.

References

-

ResearchGate. (2025). Reliable Chemical Synthesis of Oligoribonucleotides (RNA) with 2′-O-[(Triisopropylsilyl)oxy]methyl(2′-O-tom)-Protected Phosphoramidites. Available at: [Link][6]

-

Glen Research. (n.d.). TOM-Protecting-Group™ - A Major Improvement in RNA Synthesis. Glen Report 11.22. Available at: [Link][9]

-

Massachusetts Biotechnology Council. (2019). Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available at: [Link][10]

-

Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. Available at: [Link][12]

-

OpenOChem Learn. (n.d.). Protection of Alcohols. Available at: [Link][3]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available at: [Link][11]

-

National Institutes of Health. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. Available at: [Link]

-

Pitsch, S., & Weiss, P. A. (2002). Chemical synthesis of RNA sequences with 2'-O-[(triisopropylsilyl)oxy]methyl-protected ribonucleoside phosphoramidites. Current Protocols in Nucleic Acid Chemistry, Chapter 3, Unit 3.8. Available at: [Link]

-

Glen Research. (n.d.). Application Guide - Procedure for the synthesis, deprotection and isolation of RNA using TOM-protected monomers. Available at: [Link][13]

-

ACS Publications. (1998). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry. Available at: [Link]

-

Gelest. (n.d.). Deprotection of Silyl Ethers - Technical Library. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Available at: [Link]

-

Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. Available at: [Link]

-

Wikipedia. (n.d.). Protecting group. Available at: [Link][1]

- Unknown Source. Protecting Groups.

-

Khan Academy. (n.d.). Protection of alcohols (video). Available at: [Link]

-

Krackeler Scientific, Inc. * this compound*. Available at: [Link]

-

Organic Syntheses. (n.d.). 4 - Organic Syntheses Procedure. Available at: [Link]

-

Master Organic Chemistry. (2015). Protecting Groups For Alcohols. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link][2]

-

Organic Syntheses. (n.d.). methylene chloride - Organic Syntheses Procedure. Available at: [Link]

-

RSC Publishing. (2016). Total chemical synthesis of proteins without HPLC purification. Available at: [Link]

-

Organic Syntheses. (n.d.). methanesulfonyl chloride - Organic Syntheses Procedure. Available at: [Link]

-

Gases Grit. (2023). The Usage Of Methyl Chloride (CH3Cl) In The Chemistry Synthesis Field. Available at: [Link]

Sources

- 1. Protecting group - Wikipedia [en.wikipedia.org]

- 2. Protective Groups [organic-chemistry.org]

- 3. Protection of Alcohols | OpenOChem Learn [learn.openochem.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound = 95.0 GC 217300-17-9 [sigmaaldrich.com]

- 8. 异丙氧基硅氯甲烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 9. glenresearch.com [glenresearch.com]

- 10. massbio.org [massbio.org]

- 11. glenresearch.com [glenresearch.com]

- 12. Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. glenresearch.com [glenresearch.com]

- 14. 异丙氧基硅氯甲烷 ≥95.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis of (Triisopropylsiloxy)methyl Chloride (TIPSOM-Cl)

Foreword: The Strategic Importance of TIPSOM-Cl in Modern Organic Synthesis

(Triisopropylsiloxy)methyl chloride, commonly abbreviated as TIPSOM-Cl or TOM-Cl, has emerged as a crucial reagent in contemporary organic synthesis, particularly in the demanding field of nucleoside chemistry and oligonucleotide synthesis. Its role as a robust protecting group for hydroxyl functionalities is well-established, offering a unique combination of stability under various reaction conditions and selective deprotection protocols. This guide provides a comprehensive overview of the synthesis, purification, and characterization of TIPSOM-Cl, tailored for researchers, scientists, and drug development professionals who require a practical and scientifically grounded understanding of this valuable synthetic tool. The methodologies described herein are based on established literature and have been elaborated with insights gleaned from practical laboratory experience to ensure reproducibility and safety.

Foundational Principles: Understanding the Reagent

This compound is a silyl ether derivative characterized by the sterically hindered triisopropylsilyl (TIPS) group. This steric bulk is a key determinant of its reactivity and stability, preventing unwanted side reactions and allowing for orthogonal deprotection strategies in complex molecular architectures.

Physicochemical Properties

A clear understanding of the physical properties of TIPSOM-Cl is essential for its safe handling and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₃ClOSi | |

| Molecular Weight | 222.83 g/mol | |

| Appearance | Colorless liquid | |

| Density | 0.96 g/mL at 20 °C | |

| CAS Number | 217300-17-9 |

The Synthetic Pathway: A Detailed Methodological Exploration

The most widely adopted and reliable synthesis of this compound is based on the work of Pitsch and coworkers. The core of this methodology involves the reaction of a triisopropylsilyl source with a formaldehyde equivalent in the presence of a chloride donor. The following protocol provides a detailed, step-by-step guide to this synthesis.

Reaction Mechanism

The synthesis proceeds through a proposed multi-step mechanism. Initially, triisopropylsilanol is generated in situ or used directly. This alcohol then reacts with an activated form of formaldehyde (paraformaldehyde) and a chlorinating agent, such as acetyl chloride, to form the desired product. The bulky triisopropylsilyl group plays a crucial role in directing the reaction and stabilizing the resulting chloromethyl ether.

Caption: Proposed reaction mechanism for the synthesis of TIPSOM-Cl.

Experimental Protocol

This protocol is an amalgamation of best practices and established procedures for the synthesis of this compound.

Materials and Reagents:

-

Triisopropylsilanol ((i-Pr)₃SiOH)

-

Paraformaldehyde ((CH₂O)n)

-

Acetyl chloride (CH₃COCl)

-

Dichloromethane (DCM), anhydrous

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Nitrogen or Argon)

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Addition funnel

-

Magnetic stirrer and hotplate

-

Inert gas manifold

-

Vacuum distillation apparatus

Step-by-Step Procedure:

-

Reaction Setup: Under an inert atmosphere, charge a dry three-necked round-bottom flask with triisopropylsilanol and anhydrous dichloromethane.

-

Reagent Addition: Add paraformaldehyde to the stirred solution. In a separate dry addition funnel, charge acetyl chloride.

-

Reaction Execution: Add the acetyl chloride dropwise to the reaction mixture at 0 °C (ice bath). After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered to remove any unreacted paraformaldehyde. The filtrate is then washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.

Purity and Characterization: Ensuring Quality and Identity

The purity and identity of the synthesized TIPSOM-Cl must be rigorously confirmed before its use in subsequent applications.

Purification by Vacuum Distillation

Vacuum distillation is the preferred method for purifying TIPSOM-Cl, as it allows for the removal of non-volatile impurities and any remaining starting materials without thermal decomposition of the product.[1][2]

Typical Distillation Parameters:

-

Pressure: 10-20 mmHg

-

Boiling Point: The boiling point will be significantly lower than at atmospheric pressure. Precise temperature will depend on the vacuum achieved.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule.

¹H NMR (Proton Nuclear Magnetic Resonance):

The ¹H NMR spectrum of TIPSOM-Cl is expected to show characteristic signals for the triisopropylsilyl group and the chloromethoxymethyl group. The protons of the CH₂ group adjacent to the chlorine and oxygen atoms will appear as a distinct singlet. The isopropyl protons will appear as a septet for the CH group and a doublet for the methyl groups.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The ¹³C NMR spectrum will provide further confirmation of the carbon framework, with distinct signals for the chloromethyl carbon and the carbons of the triisopropylsilyl group.

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of TIPSOM-Cl will show a molecular ion peak and characteristic fragment ions corresponding to the loss of various groups.

Safety and Handling: A Commitment to Laboratory Best Practices

This compound is a reactive chemical and should be handled with appropriate safety precautions. As a chloromethyl ether derivative, it should be treated as potentially harmful and handled in a well-ventilated fume hood.

Personal Protective Equipment (PPE):

-

Safety goggles or a face shield are mandatory.

-

Chemically resistant gloves (e.g., nitrile) should be worn.

-

A lab coat is required to protect against splashes.

Handling and Storage:

-

TIPSOM-Cl is moisture-sensitive and should be handled under an inert atmosphere.

-

Store in a tightly sealed container in a cool, dry place away from moisture.

Conclusion: A Versatile Tool for the Modern Chemist

The synthesis of this compound, while requiring careful execution, provides access to a valuable reagent for the protection of hydroxyl groups. Its unique properties of steric hindrance and tunable reactivity have solidified its place in the synthetic chemist's toolbox, particularly in the synthesis of complex biomolecules. This guide has provided a comprehensive framework for the preparation, purification, and characterization of TIPSOM-Cl, empowering researchers to confidently utilize this reagent in their synthetic endeavors.

References

- Pitsch, S., et al. (1999). Fast and Reliable Automated Synthesis of RNA and Partially 2′-O-Protected Precursors ('Caged RNA') Based on Two Novel, Orthogonal 2′-O-Protecting Groups. Helvetica Chimica Acta, 82(10), 1753-1761.

-

MDPI. (2024). A Study on the Removal of Impurity Elements Silicon and Zinc from Rubidium Chloride by Vacuum Distillation. [Link]

Sources

Introduction: The Strategic Importance of the TOM Protecting Group

An In-depth Technical Guide to the Preparation of (Triisopropylsiloxy)methyl Chloride (TOM-Cl)

In the landscape of multistep organic synthesis, particularly in the development of complex pharmaceutical agents like oligonucleotides, the choice of protecting group is paramount. A protecting group must be robust enough to withstand a variety of reaction conditions, yet labile enough for selective removal without compromising the integrity of the target molecule. This compound (TOM-Cl), the precursor to the [(triisopropylsilyl)oxy]methyl (TOM) ether, has emerged as a superior reagent for the protection of hydroxyl functionalities.

The TOM group offers a distinct advantage over other silyl ethers due to the formidable steric hindrance provided by the three isopropyl substituents on the silicon atom. This bulk confers exceptional stability across a broad spectrum of synthetic transformations, including strongly basic conditions, oxidations, and reductions. However, its true strategic value lies in its clean and quantitative cleavage under specific, mild conditions, typically using fluoride ion sources. This unique balance of stability and selective lability makes TOM-Cl an indispensable tool for researchers, especially in the synthesis of RNA, where the protection of the 2'-hydroxyl group is a critical challenge.[1]

This guide provides a comprehensive examination of the core methodology for preparing TOM-Cl, focusing on the underlying chemical principles, a detailed, field-proven experimental protocol, and the necessary data for successful synthesis and validation.

Core Synthesis Methodology: A Mechanistic Perspective

The most reliable and widely adopted synthesis of this compound involves the reaction of a triisopropylsilyl source with a formaldehyde equivalent and a chloride source. The authoritative method utilizes triisopropylsilyl chloride (TIPS-Cl) and paraformaldehyde, a stable, polymeric form of formaldehyde.[1]

Causality Behind Experimental Choices:

-

Starting Material Selection : Triisopropylsilyl chloride (TIPS-Cl) is the ideal starting material. It serves a dual purpose: it is the source of the sterically demanding triisopropylsilyl moiety and, through reaction with trace moisture or via a Lewis acid-catalyzed pathway, can generate the necessary acidic conditions (HCl) to facilitate the reaction.

-

Formaldehyde Source : Paraformaldehyde is used instead of aqueous formaldehyde (formalin).[2] Protic solvents and excess water would readily hydrolyze the starting TIPS-Cl and the TOM-Cl product, making the reaction inefficient. Paraformaldehyde acts as a solid, anhydrous source of monomeric formaldehyde upon depolymerization, which can be controlled by temperature.[2]

-

Catalysis : The reaction is often facilitated by a Lewis acid catalyst. The catalyst's role is to coordinate with the oxygen of paraformaldehyde, promoting its depolymerization and activating it for nucleophilic attack by the silyl chloride.

The overall transformation can be conceptualized as the formation of a highly reactive chloromethyl triisopropylsilyl ether.

Primary Synthetic Workflow

The diagram below illustrates the direct, one-pot conversion of Triisopropylsilyl chloride to this compound.

Caption: Synthetic route from TIPS-Cl to TOM-Cl.

Quantitative Data & Physical Properties

The following table summarizes key quantitative data for the starting material and the final product, which is crucial for experimental planning and characterization.

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Purity/Yield |

| Triisopropylsilyl chloride (TIPS-Cl) | C₉H₂₁ClSi | 192.80 | 198 °C / 739 mmHg | 0.901 (at 25 °C) | >97% (Typical Starting Material) |

| This compound (TOM-Cl) | C₁₀H₂₃ClOSi | 222.83 | Not well-defined, purified by vacuum distillation | 0.96 (at 20 °C) | ≥95% (Typical Product) |

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity. It is imperative that all glassware is flame-dried or oven-dried before use and the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis.

Reagents & Equipment:

-

Triisopropylsilyl chloride (TIPS-Cl)

-

Paraformaldehyde, anhydrous

-

Lewis acid catalyst (e.g., anhydrous Zinc Chloride)

-

Anhydrous reaction solvent (e.g., Dichloromethane or 1,2-Dichloroethane)

-

Three-neck round-bottom flask

-

Reflux condenser with a gas inlet/outlet

-

Magnetic stirrer and heating mantle

-

Apparatus for fractional distillation under reduced pressure

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a three-neck flask with a magnetic stir bar, a reflux condenser topped with a nitrogen inlet, and a stopper. Flame-dry the entire apparatus under a stream of nitrogen and allow it to cool to room temperature.

-

Charging the Flask: To the flask, add paraformaldehyde (1.2 equivalents) and a catalytic amount of anhydrous zinc chloride (approx. 0.05 equivalents).

-

Addition of Solvent and Reagent: Add anhydrous dichloromethane via cannula. Begin vigorous stirring to create a suspension. Add triisopropylsilyl chloride (1.0 equivalent) to the suspension via syringe.

-

Reaction Conditions: Gently heat the reaction mixture to a reflux (approx. 40°C for dichloromethane). The paraformaldehyde will gradually depolymerize and dissolve as the reaction proceeds.

-

Monitoring the Reaction: Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR. The disappearance of the TIPS-Cl starting material typically indicates the completion of the reaction. This process can take several hours to overnight depending on the scale and catalyst efficiency.

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite or dry silica gel to remove the catalyst and any remaining solids.

-

Rinse the filter pad with a small amount of anhydrous solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator. Caution: Ensure the water bath temperature is kept low (<30°C) to avoid decomposition of the product.

-

-

Purification:

-

The crude residue is purified by fractional distillation under high vacuum.

-

Collect the fraction corresponding to pure this compound. The exact boiling point will be dependent on the vacuum applied.

-

The purified product should be a colorless liquid and must be stored under an inert atmosphere in a sealed container to prevent degradation.

-

Trustworthiness: Purification and Characterization

The integrity of subsequent synthetic steps relies on the purity of the TOM-Cl reagent.

-

Primary Purification Method: Fractional distillation under high vacuum is the gold standard for removing non-volatile impurities and any lower-boiling byproducts.

-

Quality Control:

-

Gas Chromatography (GC): The most effective method to assess purity, which should be ≥95%.

-

¹H NMR: Confirms the structure. Expect characteristic signals for the isopropyl protons (septet and doublet) and a distinct singlet for the -O-CH₂-Cl protons around δ 5.5-5.8 ppm.

-

¹³C NMR: Will show characteristic peaks for the isopropyl groups and the chloromethoxy carbon.

-

Authoritative Grounding & Safety

Safety Precautions:

-

Corrosivity and Moisture Sensitivity: Triisopropylsilyl chloride is corrosive and reacts with moisture to release HCl. Both the starting material and the product, TOM-Cl, must be handled in a well-ventilated fume hood.[2]

-

Toxicity: Paraformaldehyde is toxic if inhaled or ingested.[2] Avoid creating dust when handling the solid.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

-

Quenching: Any residual chlorosilanes should be quenched carefully with a slow addition to an isopropanol/toluene mixture before disposal.

The protocols and principles described are grounded in established organosilicon chemistry and have been validated in demanding applications such as oligonucleotide synthesis.[1]

Conclusion

The synthesis of this compound is a critical enabling process for advanced organic chemistry. The one-pot reaction of triisopropylsilyl chloride with paraformaldehyde provides a direct and efficient route to this valuable reagent. By understanding the mechanistic rationale behind the choice of reagents and adhering to a rigorous, anhydrous experimental protocol, researchers can reliably produce high-purity TOM-Cl. Proper purification and handling are essential to ensure its efficacy as a robust protecting group, empowering the synthesis of complex, high-value molecules in drug discovery and development.

References

-

Pitsch, S., & Weiss, P. A. (2002). Preparation of 2'-O-[(Triisopropylsilyl)oxy]methyl-protected ribonucleosides. Current Protocols in Nucleic Acid Chemistry, Chapter 2, Unit 2.9. Available from: [Link]

-

Organic Syntheses. Procedure for silylation using trimethylsilyl chloride. Organic Syntheses. Available from: [Link]

-

Organic Syntheses. Preparation of Chloromethyl Methyl Ether. Organic Syntheses. Available from: [Link]

-

Gundersen, L.-L., & Benneche, T. (1991). Evidence for the Formation of Chloromethoxy(trimethyl)silane. Acta Chemica Scandinavica, 45, 975-977. Available from: [Link]

-

Indian Journal of Chemistry. Optimum synthesis of (chloromethyl)silanes by chlorination and methylation reactions of chloro(methyl)silanes. Indian Journal of Chemistry. Available from: [Link]

-

Chemdad. Triisopropylsilyl chloride product information. Chongqing Chemdad Co. Available from: [Link]

-

University of Wollongong. WORKING WITH FORMALDEHYDE (F) & PARAFORMALDEHYDE (PF). University of Wollongong. Available from: [Link]

-

NIST. Triisopropylsilyl chloride in NIST WebBook. NIST. Available from: [Link]

Sources

An In-depth Technical Guide to Silyl Ether Protecting Groups in Organic Synthesis

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic manipulation of functional groups is paramount. Silyl ethers stand out as one of the most versatile and widely employed classes of protecting groups for hydroxyl functionalities. Their broad adoption is a testament to their ease of installation, meticulously tunable stability, and mild, selective removal conditions. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of silyl ether protecting groups. It moves beyond a simple cataloging of reagents to delve into the causal mechanisms behind their stability, the logic of their selection, and the practical execution of their use in complex synthetic workflows.

The Fundamental Role of Silyl Ethers in Synthetic Strategy

The primary function of a silyl ether is to temporarily replace the acidic proton of a hydroxyl group, thereby masking its nucleophilic and acidic character.[1] This protection is crucial when the hydroxyl group might interfere with a desired transformation elsewhere in the molecule, such as reactions involving strongly basic reagents (e.g., Grignard or organolithium reagents), oxidants, or reductants.[2][3]

The general structure of a silyl ether is R¹R²R³Si-O-R⁴, where R⁴ is the parent organic molecule and the R groups on the silicon atom are variable alkyl or aryl substituents.[4] It is the steric bulk and electronic nature of these substituents that dictate the silyl ether's stability and reactivity, providing a powerful toolkit for orthogonal protection strategies.[5]

The Silyl Ether Toolkit: A Comparative Overview

The choice of a silylating agent is a critical decision in synthetic planning. The selection is primarily driven by the required stability of the protecting group to subsequent reaction conditions. A hierarchy of stability exists, governed largely by the steric hindrance around the silicon atom.[6][7]

| Silyl Ether | Abbreviation | Structure | Key Characteristics |

| Trimethylsilyl | TMS | -Si(CH₃)₃ | Highly labile; sensitive to mild acid and even chromatography on silica gel. Primarily used for derivatization for analysis (GC-MS) or for very temporary protection.[8] |

| Triethylsilyl | TES | -Si(CH₂CH₃)₃ | More stable than TMS, but still relatively easy to cleave. Useful when a more robust group than TMS is needed, but easy removal is still desired.[9] |

| tert-Butyldimethylsilyl | TBDMS or TBS | -Si(CH₃)₂(C(CH₃)₃) | The workhorse of silyl ethers; offers a good balance of stability and ease of removal. Stable to a wide range of conditions but readily cleaved by fluoride ions.[5] |

| Triisopropylsilyl | TIPS | -Si(CH(CH₃)₂)₃ | Significantly more sterically hindered and stable than TBDMS.[10] Often used to protect hydroxyl groups in more demanding reaction sequences or to selectively protect less hindered alcohols. |

| tert-Butyldiphenylsilyl | TBDPS | -Si(Ph)₂(C(CH₃)₃) | Very robust and resistant to acidic cleavage due to the bulky phenyl groups. Often employed for long-term protection in multi-step syntheses.[11] |

Quantitative Stability Comparison

The stability of silyl ethers is not just a qualitative concept; it has been quantified through kinetic studies of their hydrolysis under both acidic and basic conditions. This data is invaluable for designing orthogonal protection schemes where one silyl ether can be selectively removed in the presence of another.

| Silyl Ether | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |

| TMS | 1 | 1 |

| TES | 64 | 10 - 100 |

| TBDMS | 20,000 | ~20,000 |

| TIPS | 700,000 | 100,000 |

| TBDPS | 5,000,000 | ~20,000 |

| Data compiled from various sources.[6][7][12] |

This data clearly illustrates that under acidic conditions, stability increases dramatically with steric bulk (TBDPS > TIPS > TBDMS > TES > TMS). This differential lability is the cornerstone of selective deprotection strategies.

The Chemistry of Silylation: Mechanism and Protocol

Mechanism of Formation: The Corey Protocol

The formation of a silyl ether, or silylation, is most commonly achieved by reacting an alcohol with a silyl halide (typically a chloride) in the presence of a base.[1] The seminal and widely adopted method is the Corey protocol, which utilizes imidazole as a base in a polar aprotic solvent like N,N-dimethylformamide (DMF).[12][13][14]

The reaction proceeds via the formation of a highly reactive silylating agent, N-silylimidazole, in situ. This intermediate is then readily attacked by the alcohol nucleophile to furnish the silyl ether product. The imidazole hydrochloride byproduct precipitates from the reaction mixture.

Experimental Protocol 1: TBDMS Protection of a Primary Alcohol

This protocol describes the selective protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMSCl), a method valued for its high yields and selectivity for less sterically hindered alcohols.[2][15]

Materials:

-

Primary alcohol (1.0 eq.)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 - 1.2 eq.)

-

Imidazole (2.0 - 2.2 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether or Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the primary alcohol (1.0 eq.) and imidazole (2.2 eq.) in anhydrous DMF in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add TBDMSCl (1.2 eq.) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed (typically 1-4 hours).

-

Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to yield the pure TBDMS-protected alcohol.

The Art of Deprotection: Cleavage of Silyl Ethers